N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c15-6-7-17-13(5-8-18-10-13)9-14-12(16)11-3-1-2-4-11/h11,15H,1-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPPAVJVMAYSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the thiolan ring. The thiolan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions. The hydroxyethoxy group is then introduced via nucleophilic substitution. The final step involves the coupling of the thiolan derivative with cyclopentanecarboxylic acid or its derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the thiolan ring formation and automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, tosylates, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active site residues, while the thiolan ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound may also influence signaling pathways by altering the activity of key enzymes or receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide
- N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-thiophenecarboxamide
- N-{[3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl]methyl}cyclopentanecarboxamide
Uniqueness
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide stands out due to its unique combination of a cyclopentanecarboxamide core and a hydroxyethoxy-substituted thiolan ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry.
Biological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide is a compound with potential biological activity, attracting interest in various research fields. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C12H17NO3S
- Molecular Weight : 253.34 g/mol
- CAS Number : 2309572-63-0
- IUPAC Name : this compound
The compound's structure includes a cyclopentanecarboxamide moiety linked to a thiolane derivative, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Activity : Compounds with thiolane structures have shown potential in modulating inflammatory pathways. For instance, studies on related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
- Antioxidant Effects : The presence of hydroxy groups in the structure may enhance antioxidant properties, reducing oxidative stress in cellular systems. This is crucial for protecting cells from damage induced by reactive oxygen species (ROS).
- Cell Viability and Proliferation : In vitro studies suggest that certain derivatives can influence cell viability, with varying effects depending on concentration. For example, lower concentrations may promote cell survival, while higher concentrations could induce apoptosis in specific cancer cell lines.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | |
| Antioxidant | Reduction of ROS levels | |
| Cell Viability | Dose-dependent effects |
Case Study 1: Anti-inflammatory Effects
A study focusing on a related compound demonstrated significant anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. The treatment reduced nitric oxide (NO) production and pro-inflammatory cytokine secretion, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of various concentrations of this compound were evaluated in cancer cell lines. Results indicated that specific doses led to decreased cell viability, highlighting its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
